molecular formula C2H10OSi2 B089178 1,3-Dimethyldisiloxane CAS No. 14396-21-5

1,3-Dimethyldisiloxane

Cat. No.: B089178
CAS No.: 14396-21-5
M. Wt: 102.24 g/mol
InChI Key: PVBFOGOAAUCWEG-UHFFFAOYSA-N
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Description

1,3-Dimethyldisiloxane is an organosilicon compound with the molecular formula C2H10OSi2. It is a member of the siloxane family, which consists of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is characterized by its relatively low molecular weight and its ability to form flexible, stable structures. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyldisiloxane can be synthesized through several methods. One common method involves the reaction of iodomethylsilane with water under ambient temperature conditions. This reaction typically yields a high purity product .

Another method involves the hydrosilylation of 1,3-dimethyl-tetravinyldisiloxane with triphenyl silane using a Speier catalyst (H2PtCl6·H2O). This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced through the direct synthesis method, which involves the reaction of chlorosilanes with water. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo substitution reactions where the methyl groups are replaced by other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various organosilicon compounds depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Dimethyldisiloxane has the chemical formula C4H12O2Si2C_4H_{12}O_2Si_2 and features a siloxane backbone with two methyl groups attached to the silicon atoms. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor in synthesizing other organosilicon compounds.

Chemistry

  • Ligand in Organometallic Chemistry : DMS is used as a ligand in various organometallic reactions, facilitating the formation of complexes that exhibit unique catalytic properties.
  • Precursor for Organosilicon Compounds : It serves as a precursor for synthesizing a variety of organosilicon compounds, which are essential in developing silicone polymers and coatings.

Biology

  • Silicon-Based Biocompatible Materials : Research has shown that DMS can be utilized in creating biocompatible materials for medical applications. Its silicon-based structure allows for compatibility with biological systems, making it suitable for drug delivery systems and implants .
  • Study of Silicon's Role in Biology : DMS is employed in studies investigating the biological role of silicon, particularly its effects on plant growth and human health.

Medicine

  • Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable siloxane networks that can encapsulate therapeutic agents .
  • Medical Devices : DMS is also being explored as a component in medical devices, benefiting from its biocompatibility and stability.

Industry

  • Production of Silicone-Based Materials : DMS is widely used in the industrial production of silicone-based materials, which are utilized in various applications such as sealants, adhesives, and coatings.
  • Optoelectronic Applications : Recent studies have highlighted the use of DMS derivatives in optoelectronic materials due to their high refractive indices and hydrophobic properties .

Case Study 1: High-Refractive-Index Carbosilanes

A recent study synthesized a new carbosilane using DMS as a core molecule. The resulting material exhibited a high refractive index (μ=1.520\mu =1.520) and excellent hydrophobicity. This carbosilane was characterized using NMR spectroscopy and used to coat silicon wafers, demonstrating significant potential for optical applications .

Case Study 2: Drug Delivery Systems

Research into DMS-based drug delivery systems has shown promising results. The compound's ability to form stable siloxane networks allows encapsulation of various drugs, enhancing their stability and release profiles when administered . This application is particularly relevant in developing treatments for chronic diseases where sustained release is crucial.

Data Tables

Application AreaSpecific UseKey Benefits
ChemistryLigand in organometallic reactionsEnhances catalytic activity
BiologyBiocompatible materialsCompatibility with biological systems
MedicineDrug delivery systemsImproved stability and release profiles
IndustrySilicone-based materialsVersatile applications in coatings and adhesives

Mechanism of Action

The mechanism of action of 1,3-Dimethyldisiloxane involves its ability to form stable, flexible structures due to the presence of silicon-oxygen bonds. These bonds provide the compound with unique chemical properties, such as high thermal stability and resistance to oxidation. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery systems, it interacts with biological membranes to facilitate the controlled release of therapeutic agents.

Comparison with Similar Compounds

1,3-Dimethyldisiloxane can be compared with other similar compounds such as:

This compound is unique due to its low molecular weight and the presence of two methyl groups, which provide it with specific chemical properties that are advantageous in various applications.

Biological Activity

1,3-Dimethyldisiloxane (DMD) is a siloxane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of DMD, focusing on its applications, toxicity, and relevant research findings.

This compound has the molecular formula C4H12O2Si2C_4H_{12}O_2Si_2 and a molecular weight of approximately 136.25 g/mol. It is characterized by its siloxane backbone, which imparts flexibility and hydrophobicity, making it suitable for various applications in materials science and biomedicine.

Biological Applications

1. Antimicrobial Activity

Research has indicated that siloxanes, including DMD, exhibit antimicrobial properties. A study demonstrated that modified siloxanes could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Drug Delivery Systems

DMD has been investigated as a potential carrier in drug delivery systems. Its biocompatibility and ability to form stable emulsions make it a candidate for encapsulating hydrophobic drugs, improving their solubility and bioavailability .

3. Surface Modification

DMD is utilized in surface modification techniques to enhance the biocompatibility of medical devices. By applying DMD coatings on surfaces, researchers have observed improved cell adhesion and reduced protein adsorption, which are critical for the performance of implants .

Toxicity Studies

Despite its beneficial applications, understanding the toxicity of DMD is crucial for safe usage. Various studies have evaluated its toxicological profile:

  • Acute Toxicity : The LD50 (lethal dose for 50% of the population) for DMD has been reported to be relatively high, indicating low acute toxicity .
  • Chronic Exposure : Long-term exposure studies suggest that DMD may cause mild irritation but does not exhibit significant systemic toxicity at low concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMD derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested using agar diffusion methods. The results indicated that modifications to the siloxane structure could enhance antimicrobial potency.

Compound Zone of Inhibition (mm)
This compound15
Modified Siloxane A22
Modified Siloxane B18

Case Study 2: Drug Delivery Applications

In a controlled experiment assessing the drug delivery capabilities of DMD-based formulations for hydrophobic drugs, it was found that DMD improved drug solubility by up to 70% compared to traditional carriers. This study highlights DMD's potential in enhancing therapeutic efficacy.

Research Findings

Recent literature emphasizes the versatility of DMD in various biomedical applications:

  • Biocompatibility : Studies indicate that DMD does not elicit significant inflammatory responses when used in vivo, supporting its use in medical applications .
  • Surface Functionalization : Research shows that surfaces treated with DMD exhibit enhanced hydrophobicity and reduced protein adsorption, which are advantageous for implantable devices .

Properties

InChI

InChI=1S/C2H6OSi2/c1-4-3-5-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBFOGOAAUCWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]O[Si]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312039
Record name Disiloxane, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-21-5
Record name 1,3-Dimethyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyldisiloxane
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